2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione
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Overview
Description
2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione is an organic compound with a unique structure characterized by a bromine atom and a methyl group attached to a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione typically involves the bromination of 3-methyl-2,5-cyclohexadiene-1,4-dione. This reaction can be carried out using bromine (Br₂) in an organic solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted cyclohexadiene derivatives
Scientific Research Applications
2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione involves its interaction with specific molecular targets. The bromine atom and the conjugated diene system play crucial roles in its reactivity. The compound can undergo electrophilic addition reactions, where the bromine atom acts as a leaving group, facilitating the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methyl-2,5-cyclohexadiene-1,4-dione
- 2-Bromo-6-methyl-2,5-cyclohexadiene-1,4-dione
- 2,5-Dibromo-3-methyl-2,5-cyclohexadiene-1,4-dione
Uniqueness
2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
54879-21-9 |
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Molecular Formula |
C7H5BrO2 |
Molecular Weight |
201.02 g/mol |
IUPAC Name |
2-bromo-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5BrO2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 |
InChI Key |
GEHDPZDCQQCCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CC1=O)Br |
Origin of Product |
United States |
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